2-Chloro-1,3-thiazole-4-carbonyl chloride

Catalog No.
S984379
CAS No.
16099-04-0
M.F
C4HCl2NOS
M. Wt
182.018
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3-thiazole-4-carbonyl chloride

CAS Number

16099-04-0

Product Name

2-Chloro-1,3-thiazole-4-carbonyl chloride

IUPAC Name

2-chloro-1,3-thiazole-4-carbonyl chloride

Molecular Formula

C4HCl2NOS

Molecular Weight

182.018

InChI

InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H

InChI Key

OCMPHVBYKQYVJS-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)Cl)C(=O)Cl

Synthesis and Characterization:

-Chloro-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing a thiazole ring, a chlorine atom, and an acyl chloride group. While the specific details of its synthesis are not widely available in scientific literature, research articles mention its preparation through various methods, including:

  • Reaction of 2-amino-4-chlorothiazole with phosgene (COCl₂) [].
  • Chlorination of 4-acetylthiazole followed by conversion to the corresponding acyl chloride [].

These methods highlight the reactive nature of the compound, allowing for further functionalization through reactions with various nucleophiles.

Potential Applications:

Here are some potential areas where it could be explored:

  • As a building block in the synthesis of more complex molecules: The thiazole ring and the acyl chloride functionality can be used to create diverse new molecules with potential biological or material science applications.
  • As a precursor to other thiazole derivatives: The reactive acyl chloride group can be readily transformed into other functional groups, such as amides, esters, or ketones, leading to various thiazole derivatives with potentially unique properties.

2-Chloro-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound with the molecular formula C4HCl2NOS. It features a thiazole ring, which is a five-membered structure containing both sulfur and nitrogen atoms. This compound is characterized by its high reactivity, particularly due to the presence of the carbonyl chloride functional group, making it valuable in various chemical syntheses and industrial applications. It is known for its potential in the development of biologically active compounds and pharmaceuticals .

There is no current information available on the mechanism of action of 2-Chloro-1,3-thiazole-4-carbonyl chloride in biological systems.

  • Corrosivity: The presence of the carbonyl chloride group suggests potential corrosive properties, which could irritate or damage skin and eyes upon contact [].
  • Reactivity: The molecule may react exothermically (with heat release) with water or other protic solvents.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
  • Condensation Reactions: This compound can react with amines to form amides, which are important intermediates in pharmaceutical synthesis.

Common Reagents and Conditions

  • Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically conducted in solvents like dichloromethane or dimethylformamide under mild heating conditions.
  • Condensation: Reactions with amines often yield amides under similar solvent conditions .

Major Products Formed

  • Amides: Resulting from reactions with amines.
  • Thioesters: Formed from reactions with thiols.

The biological activity of 2-Chloro-1,3-thiazole-4-carbonyl chloride is notable, particularly in the synthesis of compounds with antimicrobial, antifungal, and anticancer properties. It serves as a precursor for developing drugs targeting specific enzymes and receptors involved in various diseases. Its derivatives have been investigated for their potential therapeutic effects in treating infections and cancer .

The synthesis of 2-Chloro-1,3-thiazole-4-carbonyl chloride typically involves chlorination processes. One common method is the reaction of 1,3-thiazole-4-carbonyl chloride with thionyl chloride under reflux conditions. This process replaces the hydroxyl group with a chlorine atom:

  • Starting Material: 1,3-Thiazole-4-carbonyl chloride.
  • Reagent: Thionyl chloride (SOCl2).
  • Conditions: Reflux for several hours.
  • Yield: High yields can be achieved through careful control of reaction conditions .

In industrial settings, large-scale production often utilizes optimized chlorination processes to ensure high yield and purity.

2-Chloro-1,3-thiazole-4-carbonyl chloride has diverse applications across multiple fields:

  • Chemistry: Used as a building block in synthesizing various heterocyclic compounds.
  • Biology: Employed in creating biologically active compounds for pharmaceutical development.
  • Medicine: Acts as a precursor for drugs targeting specific biological pathways.
  • Industry: Utilized in producing agrochemicals, dyes, and specialty chemicals .

Studies on the interactions of 2-Chloro-1,3-thiazole-4-carbonyl chloride focus on its reactivity with biological molecules and its role as an intermediate in drug synthesis. Its ability to form stable derivatives makes it a subject of interest in medicinal chemistry for developing new therapeutic agents .

Several compounds share structural similarities with 2-Chloro-1,3-thiazole-4-carbonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1,3-thiazole-4-sulfonyl chlorideContains a sulfonyl group instead of a carbonyl groupDifferent reactivity profile due to sulfonyl group
2-AminothiazoleContains an amino group instead of a carbonyl chlorideFocuses on amino functionality
1,3,4-Thiadiazole DerivativesShares the thiazole ring but varies in substitutionVaries significantly in functional groups

Uniqueness

The uniqueness of 2-Chloro-1,3-thiazole-4-carbonyl chloride lies in its specific reactivity profile that allows it to participate in a wide range of

2-Chloro-1,3-thiazole-4-carbonyl chloride (CAS RN: 16099-04-0) is a heterocyclic compound with the molecular formula C₄HCl₂NOS and a molecular weight of 182.03 g/mol. Synonyms include:

  • 2-Chlorothiazole-4-carbonyl chloride
  • 4-Thiazolecarbonyl chloride, 2-chloro-
  • 1,3-Thiazole-4-carbonyl chloride, 2-chloro-.

Structural Features

The compound features a thiazole ring substituted with:

  • A chlorine atom at position 2
  • A carbonyl chloride (-COCl) group at position 4.
    The SMILES notation is O=C(Cl)C1=CSC(Cl)=N1, reflecting its planar aromatic heterocycle and reactive acyl chloride moiety. Key structural characteristics include:
FeatureDescription
Ring aromaticityPlanar thiazole ring with π-conjugation
Electron-withdrawing groupsChlorine and carbonyl chloride enhance electrophilicity at C-5
Bond anglesN-S-C bond angle ≈ 92°, typical of thiazole systems

Molecular Identification and Basic Properties

2-Chloro-1,3-thiazole-4-carbonyl chloride represents a significant heterocyclic organic compound characterized by its unique structural framework combining a thiazole ring system with functional chlorine substitutions [1] [8]. The compound bears the Chemical Abstracts Service registry number 16099-04-0 and possesses the molecular formula C₄HCl₂NOS with a molecular weight of 182.03 grams per mole [1] [8] [14]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-chloro-1,3-thiazole-4-carbonyl chloride, which precisely describes its structural composition and substitution pattern [1] [8].

The compound exhibits distinctive physical characteristics, appearing as a powder with a melting point range of 114-116 degrees Celsius [1] [8]. The material typically presents as a colorless to pale yellow substance with a purity specification of 95-97 percent in commercial preparations [1] [8]. Storage requirements necessitate maintenance at temperatures of negative 10 degrees Celsius under controlled atmospheric conditions [1] [8].

PropertyValue
Chemical Name2-Chloro-1,3-thiazole-4-carbonyl chloride
IUPAC Name2-chloro-1,3-thiazole-4-carbonyl chloride
Molecular FormulaC₄HCl₂NOS
Molecular Weight (g/mol)182.03
CAS Registry Number16099-04-0
MDL NumberMFCD13174030
Physical FormPowder
Melting Point (°C)114-116
Purity (typical)95-97%

Ring System Architecture and Heteroatom Arrangement

The fundamental structural backbone of 2-chloro-1,3-thiazole-4-carbonyl chloride consists of a five-membered heterocyclic thiazole ring containing both sulfur and nitrogen atoms as heteroatoms [18] [26]. The thiazole ring system, designated as 1,3-thiazole, positions the sulfur atom at position 1 and the nitrogen atom at position 3 within the ring framework [18] [26]. This heterocyclic arrangement contributes to the compound's aromatic character through significant π-electron delocalization across the ring system [26].

The thiazole ring exhibits planar geometry with characteristic bond angles that reflect its aromatic nature [22] [23]. Structural analysis reveals that the sulfur-carbon-nitrogen bond angles within the thiazole ring typically range from 109.6 to 117.0 degrees, indicating the ring's deviation from perfect planarity while maintaining aromatic stability [22]. The carbon-sulfur and carbon-nitrogen bond lengths demonstrate alternating single and double bond character consistent with aromatic delocalization [22] [23].

The compound's heteroatom positioning follows established thiazole nomenclature conventions where the sulfur atom receives the lowest possible number in the systematic numbering scheme [21]. This positioning creates a 1,3-relationship between the sulfur and nitrogen heteroatoms, distinguishing it from other thiazole isomers such as 1,2-thiazoles [21].

Structural FeatureDescription
Ring System1,3-thiazole ring
Ring Size5-membered heterocycle
HeteroatomsSulfur (S) and Nitrogen (N)
Heteroatom PositionsS at position 1, N at position 3
AromaticityAromatic heterocycle with π-electron delocalization
Substitution PatternDisubstituted thiazole

Functional Group Analysis and Substitution Pattern

The molecule incorporates two distinct chlorine-containing functional groups that define its chemical reactivity and nomenclature [1] [14]. The primary functional group consists of a carbonyl chloride moiety located at the 4-position of the thiazole ring, forming an acyl chloride functional group [1] [14]. This carbonyl chloride group represents a highly reactive electrophilic center characterized by the carbon-oxygen double bond adjacent to a chlorine atom [25] [27].

The carbonyl group within the acyl chloride functionality exhibits typical characteristics of polarized double bonds, with the carbon atom bearing partial positive charge and the oxygen atom carrying partial negative charge [25] [27]. The carbon-oxygen bond length in carbonyl groups typically measures approximately 1.2 angstroms with bond strengths ranging from 176 to 179 kilocalories per mole [27]. The presence of the chlorine atom directly bonded to the carbonyl carbon creates an electron-withdrawing effect that enhances the electrophilic character of the carbonyl carbon [25].

The secondary substitution involves a chlorine atom directly attached to the thiazole ring at the 2-position [1] [14]. This ring-substituted chlorine atom occupies the carbon atom adjacent to the nitrogen heteroatom within the thiazole framework [1] [14]. The positioning of this chlorine substituent influences the electronic distribution within the aromatic ring system and affects the compound's overall reactivity profile [26].

The dual chlorine substitution pattern creates a disubstituted thiazole derivative with distinct reactivity characteristics for each chlorine-containing functional group [1] [14]. The carbonyl chloride functionality exhibits typical acyl chloride reactivity, while the ring-bound chlorine demonstrates aromatic substitution behavior characteristic of halogenated heterocycles [26].

International Union of Pure and Applied Chemistry Nomenclature Analysis

The systematic nomenclature of 2-chloro-1,3-thiazole-4-carbonyl chloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups [21]. The naming process begins with identification of the parent heterocyclic system, which in this case is the 1,3-thiazole ring serving as the principal structural framework [21].

2-Chloro-1,3-thiazole-4-carbonyl chloride is a specialized heterocyclic compound featuring a five-membered thiazole ring system with two chlorine substituents [1] [2]. This compound belongs to the thiazole family of heterocycles, which are characterized by the presence of both sulfur and nitrogen atoms within the ring structure. The molecular framework consists of a thiazole core bearing a chlorine atom at position 2 and a highly reactive carbonyl chloride functional group at position 4 [3] [4].

The compound exhibits significant chemical reactivity due to the presence of two electrophilic centers: the carbonyl chloride group and the chlorine substituent on the thiazole ring. These structural features make it a valuable synthetic intermediate in organic chemistry and pharmaceutical research applications.

Fundamental Molecular Properties

Molecular Structure and Composition

The molecular structure of 2-Chloro-1,3-thiazole-4-carbonyl chloride is defined by its molecular formula C₄HCl₂NOS and molecular weight of 182.03 grams per mole [1] [5] [6]. The compound is registered under CAS number 16099-04-0 and bears the MDL number MFCD13174030 [1] [2]. The structural identity is further characterized by its unique InChI identifier (InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H) and InChI Key (OCMPHVBYKQYVJS-UHFFFAOYSA-N) [1] [2].

The SMILES notation O=C(Cl)C1=CSC(Cl)=N1 provides a clear representation of the molecular connectivity, illustrating the thiazole ring with the carbonyl chloride substituent at position 4 and the chlorine atom at position 2 [3] [4]. The molecule features a planar five-membered heterocyclic ring containing one sulfur atom at position 1 and one nitrogen atom at position 3, following standard thiazole numbering conventions.

Physical State and Appearance

Thermodynamic Properties

The melting point of 2-Chloro-1,3-thiazole-4-carbonyl chloride has been experimentally determined to be 114-116°C [1] [2]. This relatively low melting point is consistent with the small molecular size and the presence of polar functional groups that can participate in intermolecular interactions. The boiling point of the compound has not been reported in the available literature, likely due to its thermal instability and reactivity at elevated temperatures.

Density measurements for this compound are not available in the current literature, which is not uncommon for reactive intermediates that may undergo decomposition or polymerization under standard measurement conditions. Similarly, vapor pressure and other thermodynamic parameters remain unreported, suggesting that these properties may be challenging to measure due to the compound's inherent reactivity.

Mass Spectrometric Properties

Molecular Mass Characteristics

The monoisotopic mass of 2-Chloro-1,3-thiazole-4-carbonyl chloride is 181.94 Da, calculated from its molecular formula considering the most abundant isotopes of each constituent element. The exact mass, which accounts for the precise atomic masses of the isotopes, is also 181.94 Da. These values are critical for accurate mass spectrometric identification and quantitative analysis of the compound in research applications.

The molecular weight distribution reflects the presence of chlorine atoms, which exhibit characteristic isotope patterns due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This isotope pattern creates distinctive mass spectral signatures that facilitate identification and structural confirmation through high-resolution mass spectrometry.

Spectroscopic Properties

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy provides valuable structural information for 2-Chloro-1,3-thiazole-4-carbonyl chloride. Based on structural analogy with related thiazole compounds, the ¹H NMR spectrum would be expected to show a characteristic singlet for the thiazole ring proton at approximately δ 8.5 ppm [7]. This downfield chemical shift reflects the electron-withdrawing effects of both the chlorine substituent and the carbonyl chloride group, which deshield the aromatic proton.

The ¹³C NMR spectrum would exhibit signals characteristic of the thiazole ring carbons and the carbonyl carbon. The carbonyl carbon of the acyl chloride group typically appears in the range of δ 160-170 ppm, while the thiazole ring carbons would be expected to resonate between δ 120-160 ppm, depending on their specific electronic environment [8] [7].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in 2-Chloro-1,3-thiazole-4-carbonyl chloride. The carbonyl chloride group exhibits a strong C=O stretching vibration typically observed around 1720-1750 cm⁻¹ [9]. The thiazole ring system contributes C=N stretching vibrations in the region of 1540-1600 cm⁻¹ [10] [8], while C-Cl stretching vibrations appear at lower frequencies, typically around 680-720 cm⁻¹ [9].

The aromatic C-H stretching vibrations of the thiazole ring would be expected to appear around 3050-3100 cm⁻¹, though this region may be less prominent due to the presence of only one aromatic hydrogen in the molecule.

Chemical Reactivity and Stability

Reactivity Profile

2-Chloro-1,3-thiazole-4-carbonyl chloride exhibits high chemical reactivity due to the presence of two electrophilic centers. The carbonyl chloride group is particularly reactive toward nucleophiles, readily undergoing acylation reactions with amines, alcohols, and other nucleophilic species [11]. This reactivity makes the compound valuable as an acylating agent in organic synthesis.

The chlorine substituent at position 2 of the thiazole ring also contributes to the compound's reactivity. Thiazole rings with electron-withdrawing substituents are known to undergo nucleophilic substitution reactions more readily than unsubstituted systems [12] [13]. This dual reactivity allows for selective functionalization at either the carbonyl chloride position or the ring chlorine position, depending on reaction conditions and nucleophile choice.

Hydrolysis and Stability Considerations

Like other acyl chlorides, 2-Chloro-1,3-thiazole-4-carbonyl chloride is susceptible to hydrolysis in the presence of moisture, leading to the formation of the corresponding carboxylic acid and hydrogen chloride [11]. This reactivity necessitates careful handling under anhydrous conditions and appropriate storage protocols to maintain compound integrity.

The compound requires storage at low temperatures (-10°C) to ensure stability [1] [2]. This storage requirement reflects both the thermal sensitivity of the acyl chloride functionality and the need to minimize unwanted side reactions that could occur at ambient temperatures.

Nucleophilic Substitution Reactions

The compound readily participates in nucleophilic substitution reactions at both reactive sites. The carbonyl chloride group undergoes facile nucleophilic acyl substitution with a wide range of nucleophiles, including amines to form amides, alcohols to form esters, and thiols to form thioesters [13]. These reactions typically proceed under mild conditions and provide access to diverse thiazole derivatives.

The ring chlorine substituent can also undergo nucleophilic substitution, particularly with strong nucleophiles under appropriate conditions. This reactivity has been exploited in the synthesis of various substituted thiazole derivatives, where the chlorine atom serves as a leaving group in cross-coupling or substitution reactions [13].

Analytical Methods and Quality Control

Purity Assessment

Commercial samples of 2-Chloro-1,3-thiazole-4-carbonyl chloride typically achieve purities of 95% or higher [1] [2]. Purity assessment commonly employs high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods, depending on the thermal stability of the compound under analytical conditions.

Quality control protocols must account for the compound's sensitivity to moisture and potential for hydrolysis during analysis. Analytical methods typically require anhydrous solvents and inert atmosphere conditions to prevent degradation during sample preparation and analysis.

Identification and Characterization

Structural confirmation of 2-Chloro-1,3-thiazole-4-carbonyl chloride relies on multiple analytical techniques. High-resolution mass spectrometry provides accurate molecular weight determination and isotope pattern confirmation. NMR spectroscopy confirms the molecular structure and substitution pattern, while infrared spectroscopy identifies characteristic functional group absorptions.

The unique combination of analytical data, including the specific melting point range (114-116°C), spectroscopic signatures, and mass spectrometric fragmentation patterns, provides a comprehensive identification profile for quality assurance and research applications [1] [2].

Synthetic Applications and Chemical Transformations

Acylation Reactions

The primary synthetic utility of 2-Chloro-1,3-thiazole-4-carbonyl chloride lies in its function as an acylating agent. The carbonyl chloride group readily reacts with primary and secondary amines to form the corresponding amides under mild conditions [16]. These reactions typically proceed at room temperature in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct.

Reaction with alcohols produces ester derivatives, while treatment with thiols yields thioesters. The reactivity of the acyl chloride functionality allows for efficient coupling with a wide range of nucleophilic partners, making this compound a valuable building block for the synthesis of thiazole-containing pharmaceuticals and agrochemicals .

Ring Modification Reactions

The chlorine substituent at position 2 of the thiazole ring provides an additional site for chemical modification. This position can undergo nucleophilic substitution reactions with various nucleophiles, including amines, alkoxides, and thiolates [13]. These transformations allow for the introduction of diverse substituents while maintaining the carbonyl chloride functionality for subsequent acylation reactions.

Cross-coupling reactions, such as Suzuki or Stille couplings, can also be employed to introduce aryl or heteroaryl substituents at the 2-position, provided that appropriate reaction conditions are used to preserve the sensitive acyl chloride group .

Regulatory and Environmental Considerations

Regulatory Status

2-Chloro-1,3-thiazole-4-carbonyl chloride is subject to various regulatory requirements depending on the jurisdiction. The compound's hazardous classification requires compliance with occupational safety and health regulations, including proper labeling, safety data sheet provision, and worker training requirements.

Transportation of the compound may be subject to dangerous goods regulations, requiring appropriate packaging, labeling, and documentation. Research institutions and commercial suppliers must maintain records of acquisition, use, and disposal in accordance with applicable chemical inventory and waste management regulations.

Environmental Impact

The environmental fate and behavior of 2-Chloro-1,3-thiazole-4-carbonyl chloride are influenced by its chemical reactivity and potential for hydrolysis. In aquatic environments, the compound would likely undergo rapid hydrolysis to form the corresponding carboxylic acid and hydrogen chloride, potentially affecting local pH and aquatic life.

Proper waste disposal protocols must be followed to prevent environmental contamination. Waste materials should be neutralized and treated according to local environmental regulations before disposal. Incineration under controlled conditions may be appropriate for organic waste containing this compound, provided that appropriate scrubbing systems are in place to control hydrogen chloride emissions.

Comparative Analysis with Related Compounds

Structural Analogues

Comparison with closely related thiazole derivatives provides insight into the unique properties of 2-Chloro-1,3-thiazole-4-carbonyl chloride. The parent compound 1,3-thiazole-4-carbonyl chloride (CAS: 3745-79-7) lacks the 2-chloro substituent and has a molecular weight of 147.58 g/mol [18] [19]. This structural difference results in altered electronic properties and reactivity patterns.

2-Phenyl-1,3-thiazole-4-carbonyl chloride represents another structural analogue where the chlorine substituent is replaced with a phenyl group [20]. This modification significantly increases the molecular weight (223.67 g/mol) and alters the compound's physical properties, including a higher melting point (99-102°C) [20].

Electronic and Steric Effects

The presence of the chlorine substituent at position 2 in 2-Chloro-1,3-thiazole-4-carbonyl chloride introduces both electronic and steric effects that distinguish it from unsubstituted analogues. The electron-withdrawing nature of chlorine increases the electrophilicity of the carbonyl carbon, potentially enhancing the reactivity of the acyl chloride group toward nucleophiles.

Computational studies suggest that the chlorine substituent also affects the electronic distribution within the thiazole ring, influencing the compound's participation in aromatic substitution reactions [21]. The predicted pKa value of approximately -1.82 for related dichlorophenyl-thiazole derivatives indicates the strong electron-withdrawing effect of multiple chlorine substituents [21].

XLogP3

2.8

Wikipedia

2-Chloro-1,3-thiazole-4-carbonyl chloride

Dates

Last modified: 08-15-2023

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